N-(3-Fluorophenyl)guanidine nitrate
Overview
Description
N-(3-Fluorophenyl)guanidine nitrate is a chemical compound with the molecular formula C7H9FN4O3 It is a guanidine derivative where the guanidine group is substituted with a 3-fluorophenyl group and is combined with nitrate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)guanidine nitrate typically involves the reaction of 3-fluoroaniline with cyanamide under acidic conditions to form N-(3-fluorophenyl)guanidine. This intermediate is then reacted with nitric acid to yield the nitrate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. High-performance thin-layer chromatography (HPTLC) is often used for the separation and determination of the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
N-(3-Fluorophenyl)guanidine nitrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atom enhances the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-Phenylguanidine: Similar structure but lacks the fluorine atom, resulting in different chemical properties.
N-(4-Fluorophenyl)guanidine: Similar but with the fluorine atom in a different position, affecting its reactivity and biological activity.
Aminoguanidine bicarbonate: Another guanidine derivative with different applications and properties.
Uniqueness
N-(3-Fluorophenyl)guanidine nitrate is unique due to the presence of the fluorine atom in the 3-position of the phenyl ring, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability, reactivity, and potential biological activities compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2-(3-fluorophenyl)guanidine;nitric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3.HNO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUARUQQLDPRZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C(N)N.[N+](=O)(O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65783-20-2 | |
Record name | Guanidine, N-(3-fluorophenyl)-, nitrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65783-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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